SMP-028
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMP-028 is a chemical compound known for its role as an inhibitor of neutral cholesterol esterase. It has a molecular formula of C23H26FN5O2S and a molecular weight of 455.55 grams per mole
Preparation Methods
The synthesis of SMP-028 involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, but it is produced in specialized laboratories with controlled conditions to ensure purity and consistency.
Chemical Reactions Analysis
SMP-028 undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound potently inhibits neutral cholesterol esterase with an IC50 value of 1.01 micromolar.
Cytotoxicity Reactions: At concentrations higher than 30 micromolar, this compound significantly reduces the viability of male adrenal cells, female adrenal cells, testicular cells, and ovarian cells.
Common reagents and conditions used in these reactions include dimethyl sulfoxide as a solvent and incubation at 37 degrees Celsius with 5 percent carbon dioxide in the air atmosphere . The major products formed from these reactions are typically the inhibited enzymes or reduced cell viability.
Scientific Research Applications
SMP-028 has several scientific research applications, including:
Mechanism of Action
SMP-028 exerts its effects by inhibiting neutral cholesterol esterase, an enzyme involved in the hydrolysis of cholesterol esters . This inhibition leads to a decrease in the availability of free cholesterol, which can affect various biological processes. The molecular targets of this compound include neutral cholesterol esterase and other steroidogenic enzymes . The pathways involved in its mechanism of action include the inhibition of cholesterol ester hydrolysis and the subsequent effects on steroidogenesis .
Comparison with Similar Compounds
SMP-028 is unique in its potent inhibition of neutral cholesterol esterase compared to other similar compounds. Some similar compounds include:
SMP-029: Another inhibitor of neutral cholesterol esterase with slightly different inhibitory properties.
SMP-030: A compound with similar structure but different target enzymes.
SMP-031: An inhibitor of acid cholesterol esterase with different biological effects.
Properties
IUPAC Name |
1-[2-[2-(3-fluorophenyl)imino-4-(4-morpholin-4-ylphenyl)-1,3-thiazol-3-yl]ethyl]-3-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2S/c1-25-22(30)26-9-10-29-21(16-32-23(29)27-19-4-2-3-18(24)15-19)17-5-7-20(8-6-17)28-11-13-31-14-12-28/h2-8,15-16H,9-14H2,1H3,(H2,25,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGPMRBRSOZDOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCN1C(=CSC1=NC2=CC(=CC=C2)F)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914389-14-3 |
Source
|
Record name | SMP-028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914389143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SMP-028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01S5TJ17UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.